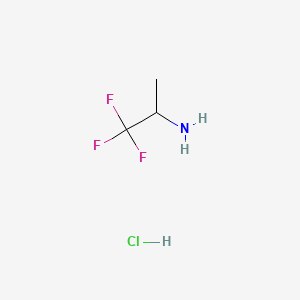1,1,1-Trifluoropropan-2-amine hydrochloride
CAS No.: 2968-32-3
Cat. No.: VC2463716
Molecular Formula: C3H7ClF3N
Molecular Weight: 149.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2968-32-3 |
|---|---|
| Molecular Formula | C3H7ClF3N |
| Molecular Weight | 149.54 g/mol |
| IUPAC Name | 1,1,1-trifluoropropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C3H6F3N.ClH/c1-2(7)3(4,5)6;/h2H,7H2,1H3;1H |
| Standard InChI Key | VLVCERQEOKPRTG-UHFFFAOYSA-N |
| SMILES | CC(C(F)(F)F)N.Cl |
| Canonical SMILES | CC(C(F)(F)F)N.Cl |
Introduction
Chemical Properties and Structure
1,1,1-Trifluoropropan-2-amine hydrochloride is a white solid with the molecular formula C₃H₇ClF₃N and a molecular weight of 149.543 g/mol . The compound features a trifluoromethyl group attached to the alpha carbon of a propylamine backbone, with the amine protonated as a hydrochloride salt.
Physical and Chemical Characteristics
The physical and chemical properties of 1,1,1-trifluoropropan-2-amine hydrochloride are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C₃H₇ClF₃N |
| Molecular Weight | 149.543 g/mol |
| Boiling Point | 116°C at 760 mmHg |
| Flash Point | 23.9°C |
| Physical State | Solid |
| Optical Activity | Available in (R), (S), and racemic forms |
The compound is also known as trifluoroisopropylamine hydrochloride, with the (R)-enantiomer specifically referred to as (2R)-1,1,1-trifluoropropan-2-amine hydrochloride . This nomenclature reflects the stereochemistry at the chiral carbon center.
Structural Features and Reactivity
The trifluoromethyl group in 1,1,1-trifluoropropan-2-amine hydrochloride significantly impacts the compound's reactivity profile. Most notably, it strongly reduces the nucleophilicity of the amino group, to the extent that in its hydrochloride salt form, the chloride ion is more nucleophilic than the amine itself . This property has significant implications for its use in synthetic reactions, particularly when used in nucleophilic substitution reactions.
Spectroscopic Properties
NMR data for (R)-1,1,1-trifluoro-2-propanamine hydrochloride reveals the following spectroscopic characteristics:
-
¹H NMR (500 MHz, MeOD): δ 4.21 (1H, app. sept, J 7.0 Hz, CHCF₃), 1.51 (3H, br. dd, J 6.9, 0.5 Hz, CH₃CHCF₃) ppm
-
¹³C NMR (125 MHz, MeOD): δ 125.7 (CF₃, q, J 279.3 Hz), 49.9 (CHCF₃, q, J 32.5 Hz), 12.6 (CH₃CHCF₃, q, J 2.1 Hz) ppm
-
¹⁹F NMR (471 MHz, MeOD): δ -77.97 (3F, d, J 7.0 Hz, CF₃) ppm
The coupling constants observed in these spectra provide valuable information about the spatial arrangement of atoms in the molecule and confirm the presence of the trifluoromethyl group.
Synthesis Methods
Formation of Hydrochloride Salt
The conversion of 1,1,1-trifluoro-2-propanamine to its hydrochloride salt is typically achieved by treatment with HCl in dioxane. A detailed procedure reported in the literature involves:
-
Adding 4M HCl in dioxane solution (4 equivalents) to a stirred solution of the sulfinamide-protected amine in MeOH
-
Stirring at room temperature for 30 minutes
-
Concentrating the reaction mixture in vacuo to yield a solid residue
-
Adding diethyl ether to precipitate the hydrochloride salt
-
Filtering and washing with diethyl ether to obtain the pure product
This procedure provides (R)-1,1,1-trifluoropropan-2-amine hydrochloride in high yield (89%) and excellent enantiomeric excess (92% ee) .
Alternative Synthetic Approaches
Several other approaches to synthesizing racemic and enantiomerically enriched 1,1,1-trifluoropropan-2-amine have been reported:
-
Synthesis of racemic amine via high-pressure reduction of the corresponding oxime
-
Base-catalyzed isomerization of the benzyl imine of 1,1,1-trifluoroacetone
-
Resolution of racemic amine via crystallization with enantiopure tartaric acid (up to 99% ee)
-
Enantioselective synthesis using chirality transfer with 1-phenylethylamine (92-93% ee)
-
Organocatalytic isomerization starting from achiral benzyl imine (90% ee)
-
Methods based on chiral sulfoxide starting from trifluoroacetic acid or trifluoroacetaldehyde
Each of these methods offers different advantages in terms of enantioselectivity, scalability, and synthetic accessibility.
Applications and Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume